molecular formula C14H17N3O2 B8111094 N-Methyl-2-Oxospiro[Indoline-3,4'-Piperidine]-5-Carboxamide

N-Methyl-2-Oxospiro[Indoline-3,4'-Piperidine]-5-Carboxamide

Cat. No.: B8111094
M. Wt: 259.30 g/mol
InChI Key: SKHSNMFZFFNNEZ-UHFFFAOYSA-N
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Description

N-Methyl-2-Oxospiro[Indoline-3,4’-Piperidine]-5-Carboxamide is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. Spirocyclic compounds are characterized by a bicyclic structure where two rings are connected through a single atom, creating a three-dimensional architecture that can interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-Oxospiro[Indoline-3,4’-Piperidine]-5-Carboxamide typically involves several key steps, including dianion alkylation, cyclization, and demethylation. One efficient synthetic route starts with the preparation of ethyl 2-oxindoline-5-carboxylate, which undergoes dianion alkylation and cyclization to form the spirocyclic intermediate. This intermediate is then subjected to demethylation to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to improve yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-Oxospiro[Indoline-3,4’-Piperidine]-5-Carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-Methyl-2-Oxospiro[Indoline-3,4’-Piperidine]-5-Carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biological targets.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug discovery targeting specific receptors or enzymes.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-Methyl-2-Oxospiro[Indoline-3,4’-Piperidine]-5-Carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target and influencing various biological pathways. This interaction can lead to therapeutic effects, making it a valuable compound in drug development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic oxindoles, such as:

  • 1’-tert-Butyl 5-ethyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylate
  • Spirotryprostatine B
  • Horsifiline

Uniqueness

N-Methyl-2-Oxospiro[Indoline-3,4’-Piperidine]-5-Carboxamide is unique due to its specific substitution pattern and the presence of the N-methyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and understanding the structure-activity relationships of spirocyclic compounds .

Properties

IUPAC Name

N-methyl-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-15-12(18)9-2-3-11-10(8-9)14(13(19)17-11)4-6-16-7-5-14/h2-3,8,16H,4-7H2,1H3,(H,15,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHSNMFZFFNNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)NC(=O)C23CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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